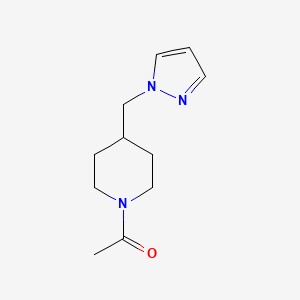

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Description

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is a piperidine-based compound featuring a pyrazole moiety linked via a methyl group to the piperidine ring, with an acetyl group at the 1-position of the piperidine. Its molecular formula is C₁₂H₁₈N₄O, with a molecular weight of 234.30 g/mol (CAS: 1389315-11-0) . The compound’s structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a candidate for drug discovery, particularly in kinase inhibition or CNS targeting. Synthesis typically involves alkylation of piperidine with a pyrazole-methyl intermediate followed by acetylation, as seen in analogous compounds .

Properties

IUPAC Name |

1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZZEJKKXSCYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment of the pyrazole to the piperidine ring: This step involves the reaction of the pyrazole with a piperidine derivative, often using a methylene bridge formed by a formaldehyde condensation reaction.

Introduction of the ethanone group: The final step involves the acylation of the piperidine nitrogen with an ethanone derivative, such as acetyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Corresponding substituted ethanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a pyrazole group, which contributes to its biological activity. The molecular structure can be represented as follows:

Key Characteristics

- Molecular Weight : 222.29 g/mol

- IUPAC Name : 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

- CAS Number : 1365988-13-1

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its applications include:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that modifications to the piperidine moiety can enhance these effects .

- Neurological Disorders : Compounds with piperidine and pyrazole structures have been studied for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further exploration .

Pharmacology

Pharmacological studies have highlighted the compound’s interactions with various biological targets:

- Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This activity suggests potential applications in treating mood disorders and schizophrenia .

- Anti-inflammatory Properties : Research into similar pyrazole derivatives indicates anti-inflammatory effects, which could be beneficial for treating autoimmune diseases. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further development in this area .

Material Science

Beyond medicinal applications, the structural properties of this compound lend themselves to material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific functionalities, including those that exhibit antimicrobial properties or enhanced mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Neurological Effects | Showed potential neuroprotective effects in animal models of neurodegeneration. |

| Study 3 | Anti-inflammatory Activity | Inhibited the release of pro-inflammatory cytokines in cell cultures. |

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Core Heterocycle Variations :

- Tetrazole vs. Pyrazole : Tetrazole analogues (e.g., ) exhibit enhanced electron-deficient character, improving metal coordination (e.g., in kinase ATP-binding pockets) but may reduce metabolic stability compared to pyrazole derivatives .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) offer improved solubility due to the additional nitrogen, but the acetylated piperidine in the target compound provides better lipophilicity for blood-brain barrier penetration .

Substituent Effects: Alkoxy Groups: Compounds with hexyloxy or ethoxyphenyl groups (e.g., ) show increased logP values (e.g., ~4.5 vs. ~2.3 for the target compound), enhancing membrane permeability but risking solubility issues .

Synthetic Complexity: The target compound’s synthesis is more straightforward than nitro- or tetrazole-containing derivatives, avoiding hazardous azide intermediates (cf. ) . Dihydropyrazole derivatives (e.g., ) require precise control of reaction conditions (e.g., ethanol/acetic acid reflux) to prevent over-oxidation to pyrazoles .

Biological Activity

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is a compound that incorporates a piperidine ring and a pyrazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.25 | 0.5 | Bactericidal against E. coli and S. aureus |

| 7b | 0.22 | 0.25 | Bactericidal against S. aureus |

| Ciprofloxacin | 0.5 | 1 | Bactericidal |

The compound exhibited a minimum inhibitory concentration (MIC) of approximately 0.25 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial properties. The minimum bactericidal concentration (MBC) was found to be 0.5 µg/mL , confirming its effectiveness in killing bacteria rather than merely inhibiting their growth .

Cytotoxicity and Safety Profile

The safety profile of the compound was assessed through hemolytic activity tests and cytotoxicity assays on human cell lines. The results indicated low hemolytic activity, with percentages ranging from 3.23% to 15.22% compared to Triton X-100, which is a known hemolytic agent. Furthermore, the IC50 values for cytotoxicity were above 60 µM , suggesting that the compound has a favorable safety margin for further development .

The mechanism behind the antimicrobial activity of this compound may involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported as follows:

- DNA Gyrase: IC50 between 12.27–31.64 µM

- DHFR: IC50 between 0.52–2.67 µM

This dual-targeting mechanism enhances its potential as an effective antimicrobial agent against multi-drug resistant pathogens .

Case Studies and Research Findings

Several case studies have been conducted to explore the broader implications of pyrazole derivatives in pharmacology:

- Study on Resistance Mechanisms : A study evaluated how compounds similar to this compound could overcome resistance mechanisms in Staphylococcus aureus. The findings indicated that these compounds could reduce biofilm formation significantly, enhancing their efficacy when used in combination with conventional antibiotics like Ciprofloxacin .

- Synergistic Effects : In another study, the combination of this compound with antifungal agents such as Ketoconazole showed synergistic effects, leading to reduced MIC values for both agents when used together against fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.